3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hcl 3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hcl
Brand Name: Vulcanchem
CAS No.: 2408962-81-0
VCID: VC5486108
InChI: InChI=1S/C22H26N2O2.ClH/c1-22(2)14(12-23)11-20(22)24-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,14,19-20H,11-13,23H2,1-2H3,(H,24,25);1H
SMILES: CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN)C.Cl
Molecular Formula: C22H27ClN2O2
Molecular Weight: 386.92

3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hcl

CAS No.: 2408962-81-0

Cat. No.: VC5486108

Molecular Formula: C22H27ClN2O2

Molecular Weight: 386.92

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hcl - 2408962-81-0

Specification

CAS No. 2408962-81-0
Molecular Formula C22H27ClN2O2
Molecular Weight 386.92
IUPAC Name 9H-fluoren-9-ylmethyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride
Standard InChI InChI=1S/C22H26N2O2.ClH/c1-22(2)14(12-23)11-20(22)24-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,14,19-20H,11-13,23H2,1-2H3,(H,24,25);1H
Standard InChI Key FLOWHOYQZGTFRO-UHFFFAOYSA-N
SMILES CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

3-(Aminomethyl)-N-Fmoc-2,2-dimethylcyclobutan-1-amine hydrochloride combines a strained cyclobutane ring with an aminomethyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The hydrochloride salt enhances aqueous solubility, a property critical for its use in biological systems . The cyclobutane ring introduces steric hindrance and conformational rigidity, which can influence both synthetic reactivity and interactions with biological targets .

Key Structural Components:

  • Cyclobutane backbone: A four-membered carbon ring with geminal dimethyl groups at the 2-position, contributing to structural stability.

  • Aminomethyl substituent: A primary amine (-NH2) attached to a methyl group at the 3-position of the cyclobutane ring.

  • Fmoc protection: The Fmoc group (-O(CO)OCH2C13H9) shields the amine during synthetic steps, enabling selective deprotection under mild basic conditions .

  • Hydrochloride counterion: Improves crystallinity and solubility in polar solvents .

Spectral Data and Characterization

Although specific spectral data for this compound is limited in public databases, analogues provide insight:

  • IR spectroscopy: Expected peaks at ~3300 cm⁻¹ (N-H stretch), 1700–1750 cm⁻¹ (Fmoc carbonyl), and 1250 cm⁻¹ (C-O-C ether) .

  • NMR: Cyclobutane protons appear as complex multiplet signals between δ 2.5–3.5 ppm, while Fmoc aromatic protons resonate at δ 7.2–7.8 ppm .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves three stages: cyclobutane formation, Fmoc protection, and hydrochloride salt preparation.

Cyclobutane Ring Construction

Cyclobutanes are often synthesized via [2+2] photocycloadditions or ring-closing metathesis. For 2,2-dimethylcyclobutane derivatives, a common route involves the dimerization of isobutylene derivatives under UV light :

2 CH2=C(CH3)2hνCyclobutane derivative\text{2 CH}_2=\text{C(CH}_3\text{)}_2 \xrightarrow{h\nu} \text{Cyclobutane derivative}

Subsequent functionalization introduces the aminomethyl group via nucleophilic substitution or reductive amination .

Fmoc Protection

The primary amine is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a two-phase system (e.g., dichloromethane/water) with a base such as sodium bicarbonate :

R-NH2+Fmoc-ClNaHCO3R-NH-Fmoc+HCl\text{R-NH}_2 + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}_3} \text{R-NH-Fmoc} + \text{HCl}

Reaction yields exceed 85% under optimized conditions .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether), precipitating the hydrochloride salt :

R-NH-Fmoc+HClR-NH-Fmoc\cdotpHCl\text{R-NH-Fmoc} + \text{HCl} \rightarrow \text{R-NH-Fmoc·HCl}

Industrial-Scale Production Challenges

  • Ring strain: Cyclobutane’s inherent instability necessitates low-temperature reactions to prevent ring-opening .

  • Stereochemical control: Achieving the desired (1S,3R) or (1R,3S) configuration requires chiral catalysts or resolution techniques .

  • Fmoc stability: The Fmoc group is prone to premature cleavage under acidic conditions, demanding pH-controlled environments .

Applications in Organic Synthesis

Peptide Synthesis

The Fmoc group’s orthogonality makes this compound invaluable in solid-phase peptide synthesis (SPPS). It enables sequential coupling of amino acids while preventing side reactions . For example, in the synthesis of cyclic peptides, the cyclobutane’s rigidity templates specific conformations, enhancing biological activity .

PROTAC and ADC Development

As a bifunctional linker, the aminomethyl group conjugates targeting ligands (e.g., antibodies) to payloads (e.g., cytotoxins). The Fmoc group ensures compatibility with standard coupling reagents like HATU or DCC .

Table 1: Comparison with Analogous Linkers

CompoundCAS NumberUnique FeatureApplication
Fmoc-Lys-OH HCl139262-23-0Lysine backbone; dual carboxyl groupsFluorescent protease sensors
Di-Fmoc-S-(2-aminoethyl)-L-cysteine1786824-21-2Thioether linkage; cysteine derivativeSite-specific antibody-drug conjugates
(1S,3R)-3-amino-2,2-dimethylcyclobutanol HCl1799579-71-7Hydroxyl group for polarity modulationPeptide cyclization

Biological Significance

Enzyme Inhibition Studies

The cyclobutane moiety mimics transition states in enzymatic reactions. For instance, in HIV protease inhibition, rigid cyclobutane derivatives disrupt substrate binding more effectively than flexible analogs .

Pharmacokinetic Properties

  • Solubility: The hydrochloride salt improves water solubility (>50 mg/mL in phosphate buffer) .

  • Metabolic stability: Cyclobutane’s resistance to cytochrome P450 oxidation extends plasma half-life compared to linear analogues .

Comparative Analysis with Analogues

Structural Analogues

  • rac-(1s,3s)-3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 1909287-66-6): Lacks Fmoc protection, simplifying synthesis but limiting use in stepwise assemblies .

  • (1S,3R)-3-amino-2,2-dimethylcyclobutanol HCl (CAS 1799579-71-7): Hydroxyl group enables hydrogen bonding but reduces lipid membrane permeability .

Future Research Directions

Stereoselective Synthesis

Developing asymmetric catalysis methods to access enantiopure forms could enhance therapeutic specificity .

Bioconjugation Technologies

Exploring strain-promoted azide-alkyne cycloadditions (SPAAC) with cyclobutane derivatives may enable bioorthogonal labeling in live cells .

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